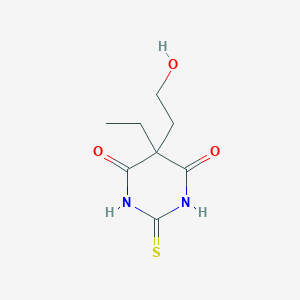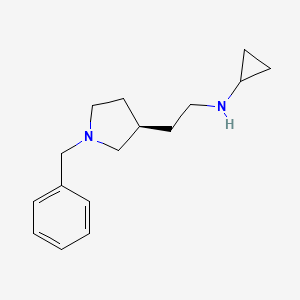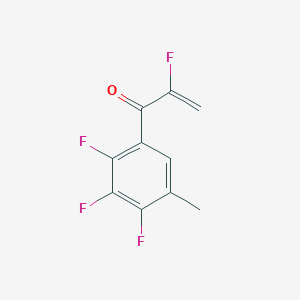
5-Ethyl-5-(2-hydroxyethyl)-2-thiobarbituric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6(1H,5H)-PYRIMIDINEDIONE, 5-ETHYLDIHYDRO-5-(2-HYDROXYETHYL)-2-THIOXO- is a heterocyclic compound with significant interest in medicinal chemistry. This compound features a pyrimidinedione core, which is a six-membered ring containing two nitrogen atoms and two keto groups. The presence of ethyl and hydroxyethyl substituents, along with a thioxo group, adds to its chemical diversity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6(1H,5H)-PYRIMIDINEDIONE, 5-ETHYLDIHYDRO-5-(2-HYDROXYETHYL)-2-THIOXO- typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with thiourea under acidic conditions to form the pyrimidinedione core. Subsequent alkylation with ethyl bromide and hydroxyethyl bromide introduces the ethyl and hydroxyethyl groups, respectively. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
4,6(1H,5H)-PYRIMIDINEDIONE, 5-ETHYLDIHYDRO-5-(2-HYDROXYETHYL)-2-THIOXO- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The thioxo group can be reduced to a thiol group under specific conditions.
Substitution: The ethyl and hydroxyethyl groups can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include carboxylic acid derivatives, thiol derivatives, and various substituted pyrimidinedione compounds.
Applications De Recherche Scientifique
4,6(1H,5H)-PYRIMIDINEDIONE, 5-ETHYLDIHYDRO-5-(2-HYDROXYETHYL)-2-THIOXO- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of novel materials and as a precursor for agrochemicals.
Mécanisme D'action
The mechanism of action of 4,6(1H,5H)-PYRIMIDINEDIONE, 5-ETHYLDIHYDRO-5-(2-HYDROXYETHYL)-2-THIOXO- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the thioxo group allows it to form covalent bonds with nucleophilic sites on proteins, leading to irreversible inhibition. Additionally, the hydroxyethyl group can participate in hydrogen bonding, enhancing its binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxyethanesulphonic acid: An organosulfur compound with similar hydroxyethyl functionality.
1,2,3,4-Tetrahydroisoquinoline analogs: Compounds with a similar heterocyclic core and diverse biological activities.
Uniqueness
4,6(1H,5H)-PYRIMIDINEDIONE, 5-ETHYLDIHYDRO-5-(2-HYDROXYETHYL)-2-THIOXO- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both ethyl and hydroxyethyl groups, along with the thioxo functionality, makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
500290-34-6 |
|---|---|
Formule moléculaire |
C8H12N2O3S |
Poids moléculaire |
216.26 g/mol |
Nom IUPAC |
5-ethyl-5-(2-hydroxyethyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C8H12N2O3S/c1-2-8(3-4-11)5(12)9-7(14)10-6(8)13/h11H,2-4H2,1H3,(H2,9,10,12,13,14) |
Clé InChI |
ORQISITYMWGFKX-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(=O)NC(=S)NC1=O)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(1-Pyridin-3-yl-1H-[1,2,3]triazol-4-yl)-pyridine](/img/structure/B13958054.png)
![benzyl 2-((2-(hydroxymethyl)-3H-imidazo[4,5-b]pyridin-3-yl)methyl)pyrrolidine-1-carboxylate](/img/structure/B13958058.png)
![Benzyl [4-(chlorosulfonyl)phenyl]carbamate](/img/structure/B13958064.png)

![2-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13958077.png)

![2-Chloro-1-[2-(propan-2-yl)oxan-4-yl]ethan-1-one](/img/structure/B13958091.png)






